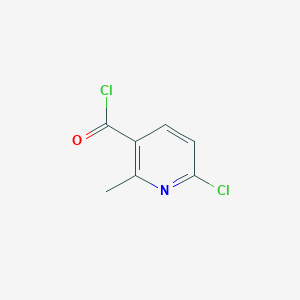

6-Chloro-2-methylpyridine-3-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-2-methylpyridine-3-carbonyl chloride is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylpyridine-3-carbonyl chloride typically involves the chlorination of 2-methylpyridine followed by the introduction of a carbonyl chloride group. One common method involves the reaction of 2-methylpyridine with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the chloro group. This is followed by the reaction with phosgene (COCl2) to introduce the carbonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves the use of advanced catalytic systems and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-2-methylpyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.

Catalysts: Catalysts such as Lewis acids (e.g., AlCl3) are often used to facilitate these reactions.

Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can lead to the formation of an amide, while reaction with an alcohol can produce an ester.

Applications De Recherche Scientifique

6-Chloro-2-methylpyridine-3-carbonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It is used in the development of biochemical assays and as a reagent in molecular biology experiments.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 6-Chloro-2-methylpyridine-3-carbonyl chloride involves its reactivity towards nucleophiles

Activité Biologique

6-Chloro-2-methylpyridine-3-carbonyl chloride (CAS No. 62366-52-3) is an organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring structure with a chlorine atom at the 6-position and a carbonyl chloride functional group. Its unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Related compounds have been shown to influence:

- Cyclin-dependent Kinases (CDKs) : These enzymes play crucial roles in cell cycle regulation, and compounds similar to this compound have been reported to affect their activity, potentially leading to anticancer effects.

- Protein Synthesis : Some studies suggest that compounds within this chemical class may inhibit protein synthesis at the ribosomal level, similar to known antileukemic agents .

Anticancer Potential

Research indicates that derivatives of pyridine compounds, including this compound, possess anticancer properties. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. For instance, studies have highlighted the effectiveness of related alkaloids in treating various forms of leukemia .

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The presence of halogens and carbonyl groups in the structure may enhance their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

- Cell Cycle Inhibition : In vitro studies demonstrated that a series of pyridine derivatives, including those related to this compound, induced G1 phase arrest in cancer cell lines, leading to reduced cell proliferation rates.

- Antimicrobial Testing : A study evaluating the antimicrobial efficacy of various pyridine derivatives found that certain compounds exhibited significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Research Findings Table

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds typically exhibit moderate bioavailability due to their polar functional groups. Factors influencing absorption include solubility and metabolic stability.

Propriétés

IUPAC Name |

6-chloro-2-methylpyridine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4-5(7(9)11)2-3-6(8)10-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEBQWNZXWEQIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568470 |

Source

|

| Record name | 6-Chloro-2-methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62366-52-3 |

Source

|

| Record name | 6-Chloro-2-methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.